

# Abexinostat preclinical studies lymphoma models

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## Compound Focus: Abexinostat

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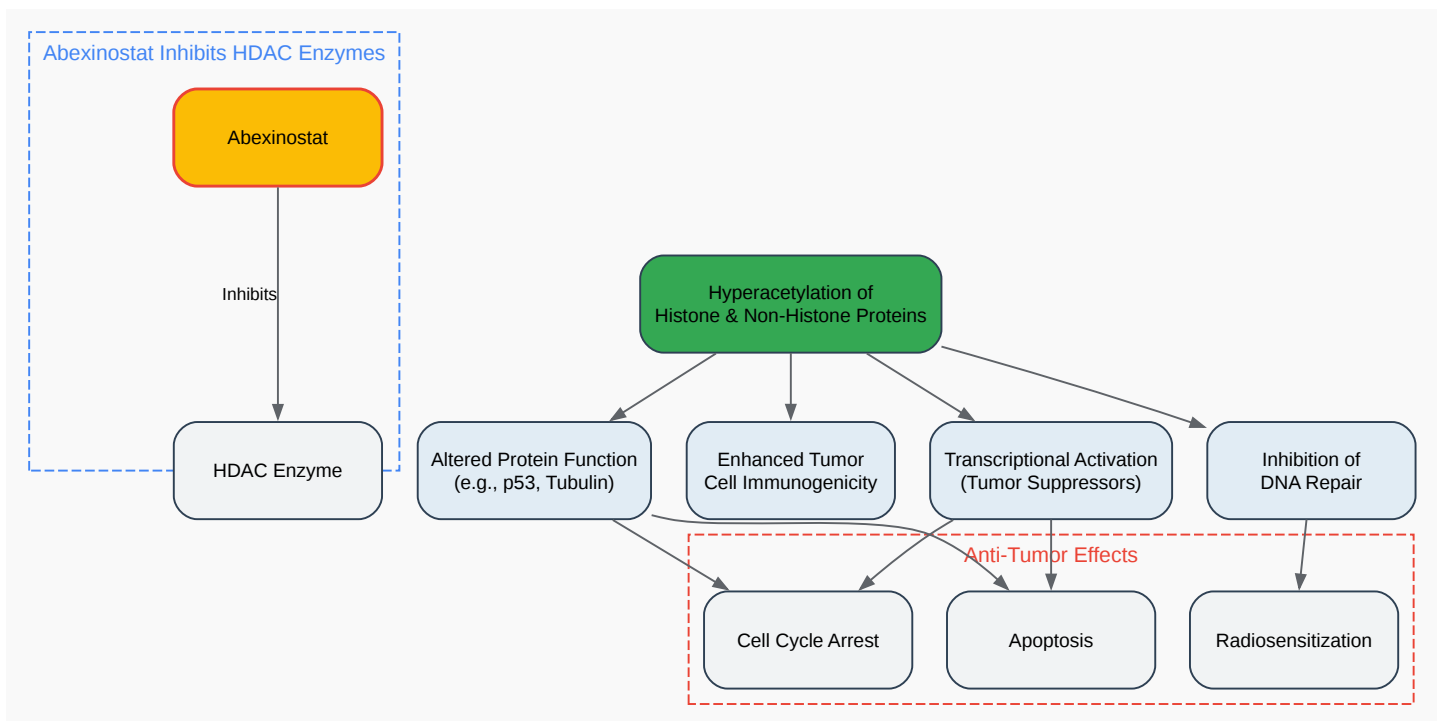
## Mechanism of Action: A Pan-HDAC Inhibitor

**Abexinostat** is an orally bioavailable, **pan-histone deacetylase (HDAC) inhibitor** from the hydroxamate class [1] [2]. Its anti-tumor effects are mediated through multiple mechanisms resulting from the accumulation of acetylated proteins in cells [1] [3] [4]:

Mechanism of Action	Biological Consequence
<b>Histone Hyperacetylation</b>	Alters chromatin structure, leading to transcriptional activation of tumor suppressor genes and genes involved in cell cycle arrest and apoptosis [1] [4].
<b>Non-Histone Protein Hyperacetylation</b>	Affects proteins like p53, tubulin, and GATA-1, further influencing cell growth, differentiation, and apoptosis [1] [4].
<b>DNA Repair Inhibition</b>	Reduces levels of key repair proteins like RAD51, inhibiting the repair of DNA damage (e.g., from radiation or chemotherapy) [3].
<b>Immunomodulatory Effects</b>	Upregulates ligands for natural killer cells, major histocompatibility complexes, and costimulatory molecules, potentially enhancing anti-tumor immunity [1].

Mechanism of Action	Biological Consequence
Anti-angiogenesis	May inhibit the formation of new tumor blood vessels [4].

The following diagram illustrates this multi-faceted mechanism of action and its consequences for tumor cells.



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*Abexinostat's multi-targeted mechanism of action triggers several anti-tumor pathways.*

## Clinical Translation and Efficacy

While direct preclinical data is unavailable, the clinical efficacy observed in patients with B-cell lymphomas provides strong evidence of the drug's activity, which is a direct result of its preclinical mechanisms. The table below summarizes key efficacy data from clinical trials.

Lymphoma Subtype	Trial Phase	Key Efficacy Findings	Source / Context
Follicular Lymphoma (FL)	Phase II	<b>56%</b> Objective Response Rate (ORR) in patients with relapsed/refractory disease [1].	Global study (2017)
Follicular Lymphoma (FL)	Phase I	<b>50%</b> ORR in Chinese patients with relapsed/refractory disease [5] [6].	Recent study (2025)
Diffuse Large B-Cell Lymphoma (DLBCL)	Phase II	<b>31%</b> ORR in a cohort of relapsed/refractory patients [1].	Global study (2017)
Various B-cell NHLs	Phase I	<b>40%</b> Overall ORR; median Duration of Response in FL patients was <b>7.82 months</b> [5] [6].	Recent Chinese study (2025)

## Insights for Preclinical Research

Although the search did not yield specific lymphoma model studies, the clinical and pharmacological data suggest critical factors for preclinical experimental design:

- **Dosing Schedule Rationale:** The "one week on, one week off" schedule was optimized based on **pharmacokinetic/pharmacodynamic (PK/PD) modeling** to maximize anti-tumor activity while mitigating toxicity, particularly thrombocytopenia [5] [6] [4]. This highlights the importance of schedule-dependent efficacy in experimental designs.
- **Radiosensitization Potential:** A Phase I study in solid tumors demonstrated that **abexinostat** acts as a **radiosensitizer**, a property linked to its inhibition of DNA repair pathways like the RAD51 protein [3]. This presents a viable angle for combination studies in lymphoma models.
- **Primary Toxicity:** The dose-limiting toxicity in clinical trials is **thrombocytopenia** (low platelet count), which is a known class effect of HDAC inhibitors [1] [4]. This is a key parameter to monitor in translational research.

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